3-bromo-N-(4-methoxybenzyl)benzenesulfonamide
Description
3-Bromo-N-(4-methoxybenzyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a bromine atom at the 3-position and a sulfonamide group linked to a 4-methoxybenzyl moiety. This compound is of interest in medicinal chemistry due to sulfonamides' established role as enzyme inhibitors, particularly in targeting proteins like phosphoglycerate mutase 1 (PGAM1) and lipoxygenases [1]. The methoxybenzyl group enhances lipophilicity and may influence binding interactions with hydrophobic enzyme pockets [14].
Properties
Molecular Formula |
C14H14BrNO3S |
|---|---|
Molecular Weight |
356.24 g/mol |
IUPAC Name |
3-bromo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO3S/c1-19-13-7-5-11(6-8-13)10-16-20(17,18)14-4-2-3-12(15)9-14/h2-9,16H,10H2,1H3 |
InChI Key |
ZTTXGQNIWUMAMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-methoxybenzyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzenesulfonyl chloride and 4-methoxybenzylamine.
Reaction: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Conditions: The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 3-bromo-N-(4-methoxybenzyl)benzenesulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(4-methoxybenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
3-Bromo-N-(4-methoxybenzyl)benzenesulfonamide is an organic compound with a variety of applications, primarily in life science research . It is a sulfonamide derivative, a class of compounds known for diverse biological activities .
General Information
3-Bromo-N-(4-methoxybenzyl)benzenesulfonamide is part of a broad catalog of life science products supplied by American Elements . It can be produced in various quantities, including bulk, and to customer specifications. It is available in high purity forms, such as 99%, 99.9%, 99.99%, and 99.999%, and can be produced to meet various standard grades, including Mil Spec, ACS, Reagent and Technical Grades, Pharmaceutical Grades, Optical, Semiconductor, and Electronics Grades .
Availability and Packaging
This compound is available for purchase from various suppliers, including American Elements and Alfa Aesar . It is typically packaged in palletized plastic 5 gallon/25 kg pails, fiber and steel drums up to 1 ton super sacks in full container (FCL) or truck load (T/L) quantities . Research and sample quantities and hygroscopic, oxidizing, or other air-sensitive materials may be packaged under argon or vacuum. Shipping documentation includes a Certificate of Analysis and Safety Data Sheet (SDS) .
Applications in Scientific Research
Sulfonamide derivatives, including 3-bromo-N-(4-methoxybenzyl)benzenesulfonamide, have applications in modern medicine for controlling diseases caused by bacterial infections . They are also of interest in synthetic approaches for sulfonamide-functionalized heterocyclic ring systems, with the production of new compounds suited as antiviral and antimicrobial agents . The presence of bromine atoms in molecules can enhance various biological activities, making halogenation an essential tool for drug optimization .
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-methoxybenzyl)benzenesulfonamide depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The bromine and methoxybenzyl groups can interact with specific amino acid residues in the enzyme, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
Bromine Position
- 3-Bromo-N-(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)benzenesulfonamide (9o) : Bromine at the 3-position on the benzenesulfonamide core (as in the target compound) yields 54% synthesis efficiency, compared to 65% for 4-bromo (9m) and 46% for 2-bromo (9n) [1]. This suggests steric or electronic factors influence reaction pathways.
Methoxy vs. Other Alkyl/Aryl Groups
- N-Cyclobutyl-3,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide (6b) : Dimethoxy substituents increase steric bulk but reduce solubility compared to the single methoxy group in the target compound. The cyclobutyl group may restrict conformational flexibility [10].
- 3-Bromo-N-cyclopropyl-N-(4-methoxybenzyl)benzenesulfonamide: Replacing the methoxybenzyl with a cyclopropyl group raises molecular weight (396.3 vs.
Phosphoglycerate Mutase 1 (PGAM1) Inhibition
- Compounds 9k–9q (anthraquinone-linked sulfonamides) show varied PGAM1 inhibition, with brominated derivatives (e.g., 9m, 9n, 9o) exhibiting moderate to high activity. The target compound’s lack of an anthraquinone moiety may reduce potency but improve pharmacokinetic properties [1].
12-Lipoxygenase (12-LOX) Inhibition
- 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives (35, 36): These analogues achieve nM potency against 12-LOX, with the hydroxy-methoxybenzyl group critical for binding. The target compound’s 4-methoxybenzyl group may similarly engage hydrophobic pockets but lacks the hydroxyl group for hydrogen bonding [14].
Physicochemical Properties
- Lipophilicity : The 4-methoxybenzyl group in the target compound enhances logP compared to polar derivatives like 3-bromo-N-(2-methoxyethyl)benzenesulfonamide (logP ~2.5 vs. ~1.8) [19].
- Solubility : Derivatives with hydrophilic groups (e.g., morpholinyl in 3-bromo-N-(2-morpholin-4-ylethyl)benzenesulfonamide ) exhibit improved aqueous solubility but reduced membrane permeability [19].
Structure-Activity Relationship (SAR) Trends
Bromine Position : 3-Bromo substitution optimizes steric compatibility in enzyme active sites compared to 2- or 4-bromo isomers [6].
Methoxybenzyl Group : Enhances target binding via π-π stacking and hydrophobic interactions, as seen in 12-LOX inhibitors [14].
Biological Activity
3-Bromo-N-(4-methoxybenzyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its ability to mimic natural substrates, allowing it to interact with various biological targets. The presence of bromine and methoxy groups enhances its binding affinity and specificity towards these targets.
The biological activity of 3-bromo-N-(4-methoxybenzyl)benzenesulfonamide is primarily attributed to its interaction with specific enzymes or receptors. The sulfonamide moiety can inhibit enzyme activity by mimicking substrate structures. Studies have indicated that compounds with similar structures can disrupt microtubule polymerization, targeting tubulin as a mechanism for their anticancer effects .
Anticancer Activity
Recent studies have demonstrated that derivatives of benzenesulfonamides exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to 3-bromo-N-(4-methoxybenzyl)benzenesulfonamide have shown sub-micromolar cytotoxicity against HeLa and HT-29 cells, with some derivatives exhibiting nanomolar antiproliferative potency .
Table 1: Cytotoxicity of Benzenesulfonamide Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-Bromo-N-(4-methoxybenzyl)benzenesulfonamide | MCF7 | <0.1 | Tubulin inhibition |
| 4-Bromo-2,5-dimethoxyphenyl | HeLa | 0.25 | Microtubule disruption |
| N-(5-methoxyphenyl)-4-methoxybenzenesulfonamide | HT-29 | 0.5 | G2/M arrest |
Antimicrobial Activity
In addition to its anticancer properties, studies have also assessed the antimicrobial activity of related benzenesulfonamides. For instance, certain derivatives have shown effective inhibition against bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL .
Table 2: Antimicrobial Efficacy of Sulfonamide Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound 4a | Pseudomonas aeruginosa | 6.67 |
| Compound 4d | E. coli | 6.72 |
| Compound 4h | S. aureus | 6.63 |
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the effects of various benzenesulfonamides on the proliferation of cancer cells. The results showed that compounds with bromine substitutions significantly inhibited cell growth in MCF7 cells by disrupting microtubule formation, leading to G2/M phase arrest and subsequent apoptosis .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of sulfonamide derivatives against a range of pathogens. The study found that certain compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .
Pharmacokinetic Properties
Research into the pharmacokinetics of related compounds has revealed important interactions with human serum albumin (HSA), which can influence their therapeutic efficacy. Binding studies indicated moderate to strong interactions between HSA and these sulfonamides, which may affect their bioavailability and distribution in the body .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
